molecular formula C16H8Cl2N2 B14519383 [Bis(2-chlorophenyl)methylidene]propanedinitrile CAS No. 62509-02-8

[Bis(2-chlorophenyl)methylidene]propanedinitrile

Cat. No.: B14519383
CAS No.: 62509-02-8
M. Wt: 299.2 g/mol
InChI Key: ZDCONBZQVMMCSH-UHFFFAOYSA-N
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Description

[Bis(2-chlorophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C16H8Cl2N2 It is a derivative of malononitrile and is characterized by the presence of two chlorophenyl groups attached to a central methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-chlorophenyl)methylidene]propanedinitrile typically involves the condensation reaction between 2-chlorobenzaldehyde and malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction can be represented as follows:

2C7H5ClCHO+CH2(CN)2C16H8Cl2N2+2H2O2 \text{C}_7\text{H}_5\text{ClCHO} + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_16\text{H}_8\text{Cl}_2\text{N}_2 + 2 \text{H}_2\text{O} 2C7​H5​ClCHO+CH2​(CN)2​→C1​6H8​Cl2​N2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[Bis(2-chlorophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

[Bis(2-chlorophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Bis(2-chlorophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenyl)methylidene]propanedinitrile: A closely related compound with similar chemical properties.

    Chlorobenzylidene malononitrile: Known for its use as a lachrymatory agent (tear gas).

Uniqueness

[Bis(2-chlorophenyl)methylidene]propanedinitrile is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

62509-02-8

Molecular Formula

C16H8Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

2-[bis(2-chlorophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C16H8Cl2N2/c17-14-7-3-1-5-12(14)16(11(9-19)10-20)13-6-2-4-8-15(13)18/h1-8H

InChI Key

ZDCONBZQVMMCSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=C(C#N)C#N)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

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